molecular formula C28H24N2O2 B161915 N,N'-Bis(p-methoxybenzylidene)benzidine CAS No. 10123-03-2

N,N'-Bis(p-methoxybenzylidene)benzidine

Cat. No.: B161915
CAS No.: 10123-03-2
M. Wt: 420.5 g/mol
InChI Key: UTROQYQKNNCTMF-UHFFFAOYSA-N
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Description

N,N’-Bis(p-methoxybenzylidene)benzidine: is an organic compound with the molecular formula C28H24N2O2 and a molecular weight of 420.50236 g/mol This compound is characterized by the presence of two p-methoxybenzylidene groups attached to a benzidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(p-methoxybenzylidene)benzidine typically involves the condensation reaction between benzidine and p-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent with the presence of a few drops of glacial acetic acid as a catalyst. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods: While specific industrial production methods for N,N’-Bis(p-methoxybenzylidene)benzidine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(p-methoxybenzylidene)benzidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N,N’-Bis(p-methoxybenzylidene)benzidine involves its interaction with molecular targets through its imine groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Uniqueness: N,N’-Bis(p-methoxybenzylidene)benzidine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[4-[4-[(4-methoxyphenyl)methylideneamino]phenyl]phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O2/c1-31-27-15-3-21(4-16-27)19-29-25-11-7-23(8-12-25)24-9-13-26(14-10-24)30-20-22-5-17-28(32-2)18-6-22/h3-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTROQYQKNNCTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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